molecular formula C14H24N2O2S3 B2743034 ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine CAS No. 1428373-98-1

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Cat. No.: B2743034
CAS No.: 1428373-98-1
M. Wt: 348.54
InChI Key: QASXWVKQCRACER-UHFFFAOYSA-N
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Description

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a complex organic compound that features a thiazepane ring, a thiophene ring, and a sulfonyl group

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses in fields like medicinal chemistry, materials science, or environmental science. This could involve studying its synthesis, properties, and biological activity in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiazepane ring is then formed through a cyclization reaction involving the thiophene derivative and a suitable amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazepane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is unique due to its combination of a thiazepane ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S3/c1-4-13-6-7-14(20-13)21(17,18)16-8-5-9-19-11-12(16)10-15(2)3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXWVKQCRACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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